molecular formula C20H19NO2 B2390633 2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid CAS No. 350997-49-8

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B2390633
CAS No.: 350997-49-8
M. Wt: 305.377
InChI Key: QCYDLUSRDGFADT-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline core with an isopropylphenyl group, making it a subject of interest for various scientific research applications.

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound may be related to, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic acids and their esters, which this compound may be related to, interact with their targets through a mechanism that involves the boron atom forming reversible covalent bonds with biological molecules . This allows them to modulate the activity of their targets.

Biochemical Pathways

Boronic acids and their esters, which this compound may be related to, are known to affect a variety of biochemical pathways due to their ability to form reversible covalent bonds with biological molecules . This allows them to modulate the activity of various enzymes and receptors, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Boronic acids and their esters, which this compound may be related to, are known to be only marginally stable in water . This suggests that the bioavailability of this compound may be influenced by its stability in aqueous environments.

Result of Action

Boronic acids and their esters, which this compound may be related to, are known to modulate the activity of various enzymes and receptors . This can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which this compound may be related to . The reaction is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly influence the action and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the isopropylphenyl group and the carboxylic acid functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the isopropylphenyl group, resulting in different biological activities.

    2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of an isopropylphenyl group.

    3-Methylquinoline-4-carboxylic acid: Lacks the isopropylphenyl group, affecting its chemical properties.

Uniqueness

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid is unique due to the presence of the isopropylphenyl group, which enhances its lipophilicity and may improve its ability to interact with biological membranes and targets. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities.

Properties

IUPAC Name

3-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-12(2)14-8-10-15(11-9-14)19-13(3)18(20(22)23)16-6-4-5-7-17(16)21-19/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYDLUSRDGFADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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